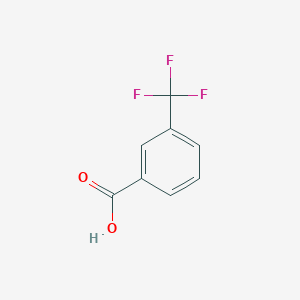

3-(Trifluoromethyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXQBFUUVCDIRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63980-13-2 (thallium salt), 69226-41-1 (hydrochloride salt) | |

| Record name | 3-Trifluoromethylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2041460 | |

| Record name | 3-(Trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-92-2 | |

| Record name | 3-(Trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Trifluoromethylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trifluoromethyl)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-m-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(TRIFLUOROMETHYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/930H336M90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethyl)benzoic Acid

CAS Number: 454-92-2

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)benzoic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and analytical methods.

Chemical and Physical Properties

3-(Trifluoromethyl)benzoic acid, also known as α,α,α-Trifluoro-m-toluic acid, is a white to off-white crystalline powder.[1][2] Its chemical structure features a benzoic acid with a trifluoromethyl group at the meta-position. This trifluoromethyl group is a critical feature, significantly influencing the molecule's electronic properties and lipophilicity, which in turn impacts the biological activity of its derivatives.[3][4] The presence of this group is a common strategy in drug design to enhance metabolic stability and binding affinity of active pharmaceutical ingredients (APIs).[3]

Table 1: Chemical and Physical Properties of 3-(Trifluoromethyl)benzoic acid

| Property | Value | Reference(s) |

| CAS Number | 454-92-2 | [1] |

| Molecular Formula | C₈H₅F₃O₂ | [1] |

| Molecular Weight | 190.12 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 104-106 °C | [2][6] |

| Boiling Point | 238.5 °C at 775 mmHg | [6] |

| Solubility | Very soluble in water | [1] |

| pKa | Data has been measured in water and methanol | [7] |

| InChI Key | FQXQBFUUVCDIRK-UHFFFAOYSA-N | [6] |

| SMILES | OC(=O)c1cccc(c1)C(F)(F)F | [6] |

Synthesis of 3-(Trifluoromethyl)benzoic Acid

Several synthetic routes to 3-(Trifluoromethyl)benzoic acid have been established, ranging from industrial-scale processes to laboratory-based methods.

Industrial Synthesis from m-Xylene

A common industrial synthesis involves a multi-step process starting from m-xylene. This process is advantageous due to the availability and low cost of the starting material.

Logical Relationship of Industrial Synthesis:

Industrial synthesis pathway of 3-(Trifluoromethyl)benzoic acid.

Experimental Protocol (Conceptual Outline):

-

Chlorination: m-Xylene is reacted with chlorine in a suitable solvent, such as meta-bis(trichloromethyl)benzene itself, in the presence of an initiator or under photoinitiation to yield meta-bis(trichloromethyl)benzene.[8]

-

Fluoridation: The resulting meta-bis(trichloromethyl)benzene is then fluorinated using hydrogen fluoride (B91410) (HF) in the presence of a catalyst to produce meta-trichloromethyl trifluoromethyl benzene.[8]

-

Hydrolysis: Finally, 3-(Trifluoromethyl)benzoic acid is obtained through the hydrolysis of meta-trichloromethyl trifluoromethyl benzene. This step is typically carried out in the presence of a zinc-containing catalyst and water.[8]

Laboratory-Scale Synthesis via Oxidation

A laboratory-scale synthesis can be achieved through the oxidation of 3-(trifluoromethyl)benzaldehyde (B1294959). This method offers high yields and employs "green chemistry" principles.

Experimental Protocol:

-

Materials: 3-(trifluoromethyl)benzaldehyde, diphenyl diselenide, 30% hydrogen peroxide (H₂O₂), water, ethyl acetate (B1210297) (EtOAc), sodium sulfate (B86663) (Na₂SO₄).

-

Procedure:

-

To a reaction vessel, add diphenyl diselenide (0.02 mmol), 30% w/w H₂O₂ (1 mmol), and water (0.2 mL).

-

Stir the mixture at room temperature (e.g., 800 rpm) until the reaction mixture becomes colorless.

-

Add 3-(trifluoromethyl)benzaldehyde (1 mmol) to the mixture.

-

Continue stirring for 6 hours.

-

After the reaction is complete, extract the aqueous mixture three times with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude 3-(Trifluoromethyl)benzoic acid.

-

The product can be further purified by recrystallization.[9]

-

Applications in Drug Development

3-(Trifluoromethyl)benzoic acid is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its trifluoromethyl group can enhance the lipophilicity and metabolic stability of the final drug molecule.[10]

Synthesis of Flunixin

A prominent application of 3-(Trifluoromethyl)benzoic acid is in the synthesis of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[6]

Experimental Workflow for Flunixin Synthesis:

Synthetic route to Flunixin from 3-(Trifluoromethyl)aniline.

Mechanism of Action of Flunixin

Flunixin, synthesized from a derivative of 3-(Trifluoromethyl)benzoic acid, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[11] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Signaling Pathway of Flunixin's Action:

Mechanism of action of Flunixin via COX enzyme inhibition.

Analytical Methods

The purity and concentration of 3-(Trifluoromethyl)benzoic acid can be determined using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

-

Instrumentation: HPLC system with a UV detector.

-

Column: A reverse-phase column, such as a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with a small amount of acid like phosphoric acid or formic acid for MS compatibility). The exact ratio should be optimized for best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., around 230-280 nm).

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent to a known concentration. Filter the sample through a 0.45 µm filter before injection.

-

Quantification: Use an external standard method with a calibration curve generated from standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is often required to increase the volatility of the benzoic acid.

Experimental Protocol:

-

Derivatization: Esterification of the carboxylic acid group is a common derivatization method. This can be achieved by reacting the acid with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., BF₃) or with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Instrumentation: GC-MS system.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Typically 250 °C.

-

Oven Temperature Program: A temperature gradient program should be optimized to ensure good separation of the analyte from any impurities. For example, start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Identification: The compound is identified by its retention time and the fragmentation pattern in its mass spectrum, which can be compared to a library spectrum.

Safety and Handling

3-(Trifluoromethyl)benzoic acid is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Use in a well-ventilated area or with a fume hood. If dust is generated, a respirator may be necessary.[12]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[1][12]

-

First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek medical attention.[12]

This technical guide provides a solid foundation for understanding the properties, synthesis, and applications of 3-(Trifluoromethyl)benzoic acid. For further detailed information, consulting the cited references is recommended.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 6. Pharmacokinetics and Pharmacodynamic Effects of Flunixin after Intravenous, Intramuscular and Oral Administration to Dairy Goats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.ymaws.com [cdn.ymaws.com]

- 8. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]

- 9. madbarn.com [madbarn.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Effects of cyclooxygenase inhibition on the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 13. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

A Comprehensive Technical Guide to the Physical Properties of 3-(Trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(Trifluoromethyl)benzoic acid, with the CAS number 454-92-2, is a halogenated aromatic carboxylic acid.[1] It serves as a crucial building block and intermediate in the pharmaceutical and agrochemical industries.[1][2] The presence of the electron-withdrawing trifluoromethyl group significantly influences its chemical properties and biological activity, enhancing metabolic stability and bioavailability in drug candidates.[1] This document provides an in-depth overview of its core physical and chemical properties, supported by experimental protocols and workflow visualizations.

Quantitative Data Summary

The physical and chemical properties of 3-(Trifluoromethyl)benzoic acid are summarized in the tables below for easy reference and comparison.

Table 1: General and Identification Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₅F₃O₂ | [1][3][4] |

| Molecular Weight | 190.12 g/mol | [1][3][4] |

| Appearance | White to off-white or light yellow crystalline powder. | [1][3][5] |

| CAS Number | 454-92-2 | [1][3][4] |

| IUPAC Name | 3-(trifluoromethyl)benzoic acid | [4] |

| Synonyms | α,α,α-Trifluoro-m-toluic acid, m-Trifluoromethylbenzoic acid |[1][4][6] |

Table 2: Physicochemical Constants

| Property | Value | Conditions / Remarks | Source(s) |

|---|---|---|---|

| Melting Point | 104-106 °C | (lit.) | [5] |

| 106 °C | [3] | ||

| 107-110 °C | (lit.) | [7] | |

| Boiling Point | 238 °C | [3] | |

| 238.5 °C | at 775 mmHg (lit.) | [5][7] | |

| 247 °C | at 753 mmHg (lit.) | [7] | |

| pKa | 3.77 ± 0.10 | Predicted | [1][5] |

| Water Solubility | 149 mg/L | [1] | |

| Very soluble | [3] | ||

| Organic Solvent Solubility | Readily soluble | In ethanol, acetone, dichloromethane | [1] |

| Density | 1.371 g/cm³ | at 25 °C | [3] |

| Vapor Pressure | 0.024 mmHg | at 25 °C |[3] |

Table 3: Spectral Data References

| Data Type | Availability | Source(s) |

|---|---|---|

| ¹H NMR | Spectrum available | [8][9] |

| ¹³C NMR | Spectrum available | [9] |

| ¹⁹F NMR | Spectrum available | [9] |

| Mass Spectrometry | Data available (electron ionization) | [4][10] |

| Infrared (IR) Spectroscopy | Spectra available (FTIR, ATR-IR, Vapor Phase) |[4][10] |

Experimental Protocols

Detailed methodologies for key experiments related to the physical properties of 3-(Trifluoromethyl)benzoic acid are provided below.

Purification by Recrystallization

Recrystallization is a standard technique used to purify solid organic compounds.[11] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[11][12] Benzoic acid and its derivatives are often recrystallized from water, leveraging their higher solubility in hot water compared to cold water.[13]

Protocol:

-

Solvent Selection: Water is a suitable solvent for 3-(Trifluoromethyl)benzoic acid, given its structural similarity to benzoic acid. The ideal solvent dissolves the compound sparingly at room temperature but readily at its boiling point.[11]

-

Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of boiling water to just dissolve the solid completely.[13][14] Use a hot plate and add boiling chips to ensure smooth boiling.[14][15]

-

Decolorization (Optional): If the solution is colored, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[14] Boil the solution for a few minutes. The charcoal adsorbs colored impurities.[14]

-

Hot Gravity Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and activated charcoal.[14][15] This step must be performed rapidly to prevent premature crystallization in the funnel.[11]

-

Crystallization: Allow the hot filtrate to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[13][14] Subsequently, place the flask in an ice bath to maximize crystal yield.[13]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[15]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (water) to remove any adhering mother liquor.[13]

-

Drying: Allow the crystals to air-dry on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass.[14] The purity can then be assessed by melting point determination.

Solubility Classification

This protocol provides a systematic approach to determine the solubility characteristics of an organic acid, which can infer its functional group and molecular size.[16]

Protocol:

-

Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously. If the compound dissolves, it is water-soluble.[16][17] Test the pH of the aqueous solution with pH paper; a pH of 4 or lower suggests a carboxylic acid.[17]

-

Solubility in 5% NaOH: If the compound is insoluble in water, add 25 mg to 0.75 mL of 5% aqueous NaOH. Shake the mixture. Solubility indicates the presence of an acidic functional group, such as a carboxylic acid or a phenol, which reacts to form a soluble sodium salt.[18]

-

Solubility in 5% NaHCO₃: If the compound is insoluble in water, test its solubility in 5% aqueous sodium bicarbonate. Carboxylic acids are generally strong enough acids to react with NaHCO₃, producing CO₂ gas (effervescence) and a soluble sodium salt.[17][18] Phenols are typically not acidic enough to react with NaHCO₃.[17]

-

Solubility in 5% HCl: If the compound is insoluble in water and basic solutions, test its solubility in 5% aqueous HCl. This test is used to identify basic compounds like amines, which form soluble hydrochloride salts.[17] 3-(Trifluoromethyl)benzoic acid is expected to be insoluble in HCl.

Determination of pKa by Spectrophotometry

The acid dissociation constant (pKa) can be determined by measuring changes in the UV absorbance spectrum as a function of pH.[19] The acidic (HA) and basic (A⁻) forms of the molecule often have distinct spectra.

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of 3-(Trifluoromethyl)benzoic acid in a suitable solvent mixture (e.g., acetonitrile-water) where both the protonated and deprotonated forms are soluble.[19]

-

pH Adjustment: Prepare a series of solutions with varying pH values spanning the expected pKa (e.g., from pH 2 to 11). This is achieved by adding small, precise amounts of a strong acid (like HCl) or a strong base (like NaOH).[19][20]

-

Spectrophotometric Measurement: For each solution, record the UV-Vis absorbance spectrum over the relevant wavelength range.

-

Data Analysis: Identify the wavelengths of maximum absorbance for the acidic and basic forms. The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - Aᵢ)/(Aₐ - A)] Where:

-

A is the absorbance of the solution at a given pH.

-

Aᵢ is the absorbance of the fully deprotonated (ionized) species.

-

Aₐ is the absorbance of the fully protonated (acidic) species.

-

-

Graphical Determination: Plot the absorbance at a chosen wavelength against pH. The resulting titration curve will be sigmoidal, and the pKa corresponds to the pH at the inflection point.[19]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described above, adhering to the specified design constraints.

Caption: A workflow diagram for the purification of a solid organic compound.

Caption: A decision tree for the systematic classification of an organic compound.

Caption: A logical flow diagram for determining pKa via UV-Vis spectrophotometry.

References

- 1. guidechem.com [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-(Trifluoromethyl)benzoic acid(454-92-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(Trifluoromethyl)benzoic acid | 454-92-2 [chemicalbook.com]

- 6. 3-(Trifluoromethyl)benzoic acid (CAS 454-92-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 3-(Trifluoromethyl)benzoic acid 99 454-92-2 [sigmaaldrich.com]

- 8. 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. 3-(Trifluoromethyl)benzoic acid [webbook.nist.gov]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. westfield.ma.edu [westfield.ma.edu]

- 14. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 15. famu.edu [famu.edu]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. www1.udel.edu [www1.udel.edu]

- 18. is.muni.cz [is.muni.cz]

- 19. asianpubs.org [asianpubs.org]

- 20. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to 3-(Trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)benzoic acid, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical structure, physicochemical properties, synthesis protocols, and its role in drug discovery, particularly as an intermediate for active pharmaceutical ingredients (APIs).

Chemical Structure and Identification

3-(Trifluoromethyl)benzoic acid is an aromatic carboxylic acid characterized by a benzoic acid core with a trifluoromethyl group substituted at the 3-position.[1][2] This trifluoromethyl group significantly influences the molecule's electronic properties and its behavior in biological systems.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-(trifluoromethyl)benzoic acid[2] |

| CAS Number | 454-92-2[1][3] |

| Molecular Formula | C8H5F3O2[3][4][5][6][7] |

| Molecular Weight | 190.12 g/mol [2] |

| InChI | InChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13)[2] |

| InChIKey | FQXQBFUUVCDIRK-UHFFFAOYSA-N[3][4][5][6][7] |

| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(=O)O[2] |

| Synonyms | α,α,α-Trifluoro-m-toluic acid, m-Trifluoromethylbenzoic acid[3][4][5][6][7] |

Physicochemical Properties

The physicochemical properties of 3-(Trifluoromethyl)benzoic acid are crucial for its application in synthesis and drug design. It typically appears as a white to light yellow crystalline powder.[1][8] It has limited solubility in water but is soluble in many organic solvents.[8]

Table 2: Physicochemical Data

| Property | Value | Reference |

| Melting Point | 104-106 °C | [1][9] |

| Boiling Point | 238.5 °C at 775 mmHg | [1][9] |

| pKa | Data has been measured in water and methanol | [1][9] |

| LogP | 2.4 | [10] |

| Appearance | White to off-white crystalline solid | [8] |

Synthesis Protocols

Several methods for the synthesis of 3-(Trifluoromethyl)benzoic acid have been reported. Common approaches include the oxidation of the corresponding toluene (B28343) derivative and the carbonylation of a bromo-precursor.

Oxidation of 3-(Trifluoromethyl)toluene

A prevalent method for synthesizing 3-(Trifluoromethyl)benzoic acid is the oxidation of 3-(Trifluoromethyl)toluene. This reaction typically employs strong oxidizing agents.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, add 3-(Trifluoromethyl)toluene.

-

Addition of Oxidant: Slowly add a solution of a strong oxidizing agent, such as potassium permanganate (B83412) or sodium dichromate, to the reaction mixture. The reaction can be conducted under acidic or alkaline conditions.[8]

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or GC).

-

Work-up: After cooling to room temperature, the excess oxidant is quenched. The reaction mixture is then filtered.

-

Purification: The filtrate is acidified to precipitate the crude 3-(Trifluoromethyl)benzoic acid. The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system.

Palladium-Catalyzed Carbonylation

Another synthetic route involves the palladium-catalyzed carbonylation of 1-bromo-3-(trifluoromethyl)benzene.[8]

Experimental Protocol:

-

Reaction Setup: To a pressure-rated reaction vessel, add 1-bromo-3-(trifluoromethyl)benzene, a palladium catalyst (e.g., Pd(PPh3)4), a suitable solvent (e.g., THF), and a base.

-

Carbon Monoxide Introduction: Pressurize the vessel with carbon monoxide gas.

-

Reaction Conditions: Heat the reaction mixture with stirring for a specified duration. The progress of the reaction should be monitored.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the pressure is released. The product is then isolated and purified using standard techniques such as extraction and crystallization.

Role in Drug Discovery and Development

The trifluoromethyl group is a critical pharmacophore in modern medicinal chemistry.[11] Its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity.[11][12] 3-(Trifluoromethyl)benzoic acid serves as a vital intermediate in the synthesis of various active pharmaceutical ingredients.[8]

One notable application is in the synthesis of substance P (neurokinin-1) receptor antagonists, which have therapeutic potential in treating inflammatory diseases and psychiatric disorders.[13][14]

Neurokinin-1 (NK1) Receptor Signaling Pathway

Substance P is the preferred endogenous ligand for the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). The binding of substance P to the NK1 receptor initiates a signaling cascade that has various physiological effects. Antagonists developed from intermediates like 3-(Trifluoromethyl)benzoic acid block this interaction.

Caption: NK1 Receptor Signaling Cascade.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of 3-(Trifluoromethyl)benzoic acid via oxidation.

Caption: Oxidation Synthesis Workflow.

Spectral Data

Comprehensive spectral analysis is essential for the characterization of 3-(Trifluoromethyl)benzoic acid.

Table 3: Spectral Data References

| Technique | Available Data |

| 1H NMR | Spectra available from various sources.[15][16] |

| 13C NMR | Spectra available from various sources.[16] |

| 19F NMR | Spectra available.[16] |

| Mass Spectrometry | Electron ionization mass spectra are available.[3][4][5][6][7] |

| IR Spectroscopy | IR spectra are available.[2][4][5][6][7] |

Safety and Handling

3-(Trifluoromethyl)benzoic acid is considered an irritant.[2] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, eye protection, and a dust mask.[9] It should be stored in a well-ventilated area.

Table 4: Safety Information

| Parameter | Information |

| Hazard Class | Irritant[2] |

| Storage Class Code | 11 - Combustible Solids[9] |

| Personal Protective Equipment | Dust mask (type N95), eyeshields, gloves[9] |

Conclusion

3-(Trifluoromethyl)benzoic acid is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its unique properties, conferred by the trifluoromethyl group, make it an attractive component for modifying the biological activity and pharmacokinetic profiles of drug candidates. The synthetic routes are well-established, allowing for its reliable production for research and development purposes. A thorough understanding of its chemistry, properties, and applications is essential for scientists and researchers working in the fields of medicinal chemistry and drug discovery.

References

- 1. 3-(Trifluoromethyl)benzoic acid | 454-92-2 [chemicalbook.com]

- 2. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Trifluoromethyl)benzoic acid [webbook.nist.gov]

- 4. 3-(Trifluoromethyl)benzoic acid [webbook.nist.gov]

- 5. 3-(Trifluoromethyl)benzoic acid [webbook.nist.gov]

- 6. 3-(Trifluoromethyl)benzoic acid [webbook.nist.gov]

- 7. 3-(Trifluoromethyl)benzoic acid [webbook.nist.gov]

- 8. guidechem.com [guidechem.com]

- 9. 3-(トリフルオロメチル)安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 13. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 14. 3,5-Bis(trifluoromethyl)benzoic acid CAS#: 725-89-3 [m.chemicalbook.com]

- 15. 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR [m.chemicalbook.com]

- 16. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)benzoic acid, a key building block in the synthesis of pharmaceuticals and agrochemicals, is a compound of significant industrial interest. Its trifluoromethyl group imparts unique properties, including increased lipophilicity and metabolic stability, to molecules in which it is incorporated. This technical guide provides a comprehensive overview of the primary synthetic pathways to 3-(trifluoromethyl)benzoic acid, offering detailed experimental protocols, quantitative data comparisons, and visual representations of the reaction workflows.

Core Synthesis Pathways

Several viable synthetic routes to 3-(trifluoromethyl)benzoic acid have been developed, each with distinct advantages and disadvantages in terms of starting materials, reaction conditions, and overall efficiency. The most prominent methods include the multi-step synthesis from m-xylene (B151644), the oxidation of 3-(trifluoromethyl)benzaldehyde (B1294959), and the carboxylation of a Grignard reagent derived from 3-bromobenzotrifluoride (B45179).

Synthesis from m-Xylene

This industrial-scale synthesis involves a three-step process starting from readily available m-xylene. The pathway proceeds through chlorination, fluorination, and subsequent hydrolysis.

| Step | Reactants | Catalyst/Reagents | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Chlorination | m-Xylene, Chlorine | Initiator/Photoinitiator | 80-150 | High | - | [1] |

| Fluorination | meta-bis(trichloromethyl)benzene, HF | Catalyst | - | 52-60 | >99.5 | [1] |

| Hydrolysis | meta-trichloromethyl trifluoromethyl benzene, Water | Zinc-containing catalyst (e.g., Zinc acetate) | 120-150 | 60-81 | >99.9 | [1] |

Step 1: Chlorination of m-Xylene

-

In a suitable reactor, m-xylene is reacted with 6-8 molar equivalents of chlorine.[1]

-

The reaction is carried out in the presence of an initiator or under photoinitiation.[1]

-

The reaction temperature is maintained between 80-150°C.[1]

-

The product, meta-bis(trichloromethyl)benzene, is obtained after the reaction is complete.

Step 2: Fluorination of meta-bis(trichloromethyl)benzene

-

The meta-bis(trichloromethyl)benzene is then subjected to a controlled fluorination reaction with hydrogen fluoride (B91410) in the presence of a catalyst.[1]

-

After the reaction, the mixture is worked up by washing with a dilute alkaline solution, followed by drying and fractional distillation under reduced pressure to yield meta-trichloromethyl trifluoromethyl benzene.[1]

Step 3: Hydrolysis to 3-(Trifluoromethyl)benzoic Acid

-

The meta-trichloromethyl trifluoromethyl benzene is mixed with a catalytic amount (1-10 wt%) of a zinc-containing catalyst, such as zinc acetate (B1210297).[1]

-

The mixture is heated to 120-150°C.[1]

-

Water (2-10 molar equivalents) is added dropwise to the heated mixture.[1]

-

Upon completion of the hydrolysis, the reaction mixture is worked up to isolate the final product, 3-(trifluoromethyl)benzoic acid, which can be further purified by recrystallization.[1] The product has a melting point of 106.0-106.2°C.[1]

Oxidation of 3-(Trifluoromethyl)benzaldehyde

A more direct route involves the oxidation of 3-(trifluoromethyl)benzaldehyde. This method is often favored in laboratory settings due to its high efficiency and milder reaction conditions.

| Reactants | Catalyst/Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-(Trifluoromethyl)benzaldehyde, H2O2 | Diphenyl diselenide | 20 | 6 | 99 | [2] |

-

To a solution of diphenyl diselenide (0.02 mmol) in water (0.2 mL), add 30% w/w hydrogen peroxide (1 mmol).[2]

-

Stir the mixture at room temperature until it becomes colorless.[2]

-

Add 3-(trifluoromethyl)benzaldehyde (1 mmol) to the reaction mixture.[2]

-

Continue stirring at room temperature for 6 hours.[2]

-

After the reaction is complete, extract the aqueous mixture with ethyl acetate (3 x 20 mL).[2]

-

Combine the organic layers, dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain 3-(trifluoromethyl)benzoic acid.[2]

Grignard Reaction with 3-Bromobenzotrifluoride

The Grignard synthesis provides a classic and reliable method for the preparation of carboxylic acids. This pathway involves the formation of a Grignard reagent from 3-bromobenzotrifluoride, followed by carboxylation with carbon dioxide.

While specific yield data for the synthesis of 3-(trifluoromethyl)benzoic acid via this exact route was not detailed in the provided search results, Grignard carboxylations are generally high-yielding. A similar process for 3,5-bis(trifluoromethyl)benzoic acid reports high yields.

| Starting Material | Key Reagents | Solvent | Temperature (°C) | Key Considerations | Reference |

| 3,5-bis(trifluoromethyl)bromobenzene | Mg, CO2 | THF | <0 (preferably <-20) | Temperature control is crucial for minimizing byproducts. | [1] |

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Add anhydrous tetrahydrofuran (B95107) (THF) to cover the magnesium.

-

A solution of 3-bromobenzotrifluoride in anhydrous THF is added dropwise to initiate the reaction. An initiator such as a small crystal of iodine may be used.

-

Once the reaction starts, the remaining 3-bromobenzotrifluoride solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed until the magnesium is consumed.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice-salt bath.

-

Introduce dry carbon dioxide gas (from a cylinder or dry ice) into the stirred solution. The reaction is exothermic.

-

Continue the addition of CO2 until the exothermic reaction ceases.

-

-

Work-up and Isolation:

-

The reaction mixture is then quenched by pouring it onto a mixture of crushed ice and a strong acid (e.g., HCl or H2SO4).

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude 3-(trifluoromethyl)benzoic acid can be purified by recrystallization.

-

Conclusion

The synthesis of 3-(trifluoromethyl)benzoic acid can be achieved through several effective pathways. The choice of method will depend on the desired scale of production, available starting materials, and the specific requirements for purity and yield. The industrial synthesis from m-xylene is suitable for large-scale production, while the oxidation of 3-(trifluoromethyl)benzaldehyde and the Grignard reaction offer efficient and high-yielding alternatives for laboratory-scale synthesis. The detailed protocols and comparative data presented in this guide are intended to assist researchers and professionals in selecting and implementing the most appropriate synthetic strategy for their needs.

References

α,α,α-Trifluoro-m-toluic Acid: A Technical Guide for Researchers

Introduction: α,α,α-Trifluoro-m-toluic acid, systematically known as 3-(trifluoromethyl)benzoic acid, is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group at the meta position of the benzoic acid scaffold imparts unique electronic properties, enhances lipophilicity, and improves metabolic stability in derivative compounds. These characteristics make it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. This guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, and its application as a synthetic intermediate.

Physicochemical Properties

The key physicochemical properties of α,α,α-Trifluoro-m-toluic acid are summarized in the table below. These properties are crucial for designing synthetic routes, predicting solubility, and understanding its behavior in various chemical and biological systems.

| Property | Value |

| CAS Number | 454-92-2 |

| Molecular Formula | C₈H₅F₃O₂ |

| Molecular Weight | 190.12 g/mol |

| Melting Point | 104-106 °C |

| Boiling Point | 238.4 °C (at 775 mmHg) |

| Density | 1.403 g/cm³ |

| pKa | 3.77 |

| Water Solubility | Very soluble |

| Appearance | Off-white crystalline powder |

Experimental Protocols

Synthesis of α,α,α-Trifluoro-m-toluic Acid from m-Xylene (B151644)

A common industrial synthesis route for α,α,α-Trifluoro-m-toluic acid involves a three-step process starting from m-xylene. This process includes radical chlorination, fluorination, and subsequent hydrolysis.

Step 1: Chlorination of m-Xylene

This step involves the radical substitution of the hydrogen atoms on one of the methyl groups of m-xylene with chlorine to form m-(trichloromethyl)toluene.

-

Reactants: m-xylene, chlorine gas.

-

Initiator: A radical initiator or photoinitiation (UV light).

-

Solvent: The reaction can be carried out in a solvent like meta-bis(trichloromethyl)benzene.

-

Procedure:

-

m-Xylene is charged into a suitable reactor.

-

Chlorine gas is bubbled through the m-xylene in the presence of a radical initiator or under UV irradiation.

-

The molar ratio of chlorine to m-xylene is typically between 6:1 and 8:1 to ensure complete chlorination of one methyl group.

-

The reaction temperature is maintained in the range of 80-150 °C.

-

The reaction progress is monitored by gas chromatography (GC) until the desired conversion is achieved.

-

The resulting product is meta-bis(trichloromethyl)benzene.

-

Step 2: Fluorination of meta-bis(trichloromethyl)benzene

The trichloromethyl group is converted to a trifluoromethyl group using a fluorinating agent.

-

Reactants: meta-bis(trichloromethyl)benzene, hydrogen fluoride (B91410) (HF).

-

Catalyst: A fluorination catalyst is typically used.

-

Procedure:

-

The meta-bis(trichloromethyl)benzene from the previous step is reacted with anhydrous hydrogen fluoride.

-

The reaction is carried out in the presence of a suitable fluorination catalyst.

-

This step selectively fluorinates one of the trichloromethyl groups to yield meta-trichloromethyl trifluoromethyl benzene (B151609).

-

Step 3: Hydrolysis of meta-trichloromethyl trifluoromethyl benzene

The remaining trichloromethyl group is hydrolyzed to a carboxylic acid group to yield the final product.

-

Reactants: meta-trichloromethyl trifluoromethyl benzene, water.

-

Catalyst: A zinc-containing catalyst, such as zinc acetate.

-

Procedure:

-

meta-trichloromethyl trifluoromethyl benzene is mixed with a catalytic amount of a zinc-containing catalyst.

-

Water is added dropwise to the heated mixture. The molar ratio of water to the starting material is typically between 2:1 and 10:1.

-

The reaction temperature is maintained between 120-150 °C.

-

The hydrolysis reaction converts the trichloromethyl group into a carboxylic acid, yielding α,α,α-Trifluoro-m-toluic acid.

-

The product can be purified by dissolving it in an aqueous sodium hydroxide (B78521) solution, extracting with an organic solvent to remove impurities, followed by acidification to precipitate the pure product.

-

Synthesis of a Bioactive Amide Derivative

α,α,α-Trifluoro-m-toluic acid is a versatile starting material for the synthesis of more complex, biologically active molecules. The following protocol outlines the synthesis of an amide derivative, N-(2-(cis-4-Amino-cyclohexylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide, which demonstrates its utility in drug discovery.

-

Reactants: N-(2-(cis-4-Amino-cyclohexylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride, 4-hydroxy-4-(pyridin-2-yl)cyclohexanone (B8787055), sodium triacetoxyborohydride (B8407120).

-

Solvent: 2% acetic acid in methylene (B1212753) chloride.

-

Procedure:

-

To a solution of N-(2-(cis-4-Amino-cyclohexylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride (1.0 eq) and 4-hydroxy-4-(pyridin-2-yl)cyclohexanone (1.0 eq) in a 2% acetic acid/methylene chloride mixture, add sodium triacetoxyborohydride (2.0 eq).

-

Stir the reaction mixture at room temperature for 20 hours.

-

Upon completion, work up the reaction by adding a saturated sodium bicarbonate solution.

-

Stir for 10 minutes and then extract the aqueous layer three times with methylene chloride.

-

Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica (B1680970) gel chromatography to obtain the final pure amide.

-

Biological Significance and Applications

α,α,α-Trifluoro-m-toluic acid is primarily utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group is a well-established bioisostere for other functional groups and can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of a drug molecule. Its derivatives have been investigated for a range of therapeutic applications, including as antiprotozoal agents. The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as the formation of amides and esters, allowing for its incorporation into a diverse array of molecular scaffolds. While direct biological activity of the acid itself is not extensively documented, its role as a precursor to potent and selective bioactive compounds is of high importance to the drug development community.

3-Carboxybenzotrifluoride characterization

An In-depth Technical Guide to the Characterization of 3-Carboxybenzotrifluoride

This guide provides a comprehensive overview of the characterization of 3-Carboxybenzotrifluoride (also known as 3-(Trifluoromethyl)benzoic acid or α,α,α-Trifluoro-m-toluic acid), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, spectroscopic profile, and relevant experimental methodologies.

Physicochemical Properties

3-Carboxybenzotrifluoride is a white crystalline solid at room temperature.[1] Its core structure consists of a benzoic acid molecule substituted with a trifluoromethyl group at the meta-position. This trifluoromethyl group significantly influences the compound's electronic properties and chemical reactivity.

A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 454-92-2 | [1][2][3] |

| Molecular Formula | C₈H₅F₃O₂ | [2][3][4] |

| Linear Formula | CF₃C₆H₄CO₂H | |

| Molecular Weight | 190.12 g/mol | [2][4] |

| Appearance | White powder to crystal | [1] |

| Melting Point | 104 - 107 °C | [1] |

| EINECS Number | 207-230-2 | [2] |

| Beilstein/REAXYS No. | 2049239 | [2] |

| Solubility | Soluble in methanol-d4, DMSO-d6, and chloroform-d. Limited solubility in neutral or acidic aqueous solutions, but soluble at pH > 9. | [5] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of 3-Carboxybenzotrifluoride. The following sections detail the expected data from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four aromatic protons. Due to the substitution pattern, a complex splitting pattern is anticipated in the aromatic region (typically δ 7.5-8.5 ppm). The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which can vary with concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals: one for the trifluoromethyl carbon, six for the aromatic carbons (two of which are quaternary), and one for the carboxyl carbon (typically δ > 165 ppm).

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single sharp singlet, as all three fluorine atoms in the -CF₃ group are chemically equivalent.

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features |

| ¹H | 7.5 - 8.5 | Complex multiplets for aromatic protons. |

| > 10 | Broad singlet for the carboxylic acid proton. | |

| ¹³C | ~120 - 135 | Aromatic carbons. |

| ~123 (quartet) | Trifluoromethyl carbon (shows C-F coupling). | |

| > 165 | Carboxylic acid carbon. | |

| ¹⁹F | ~ -63 | Singlet for the -CF₃ group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is available from the NIST WebBook.[3]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (-OH) | O-H stretch | 3300 - 2400 (broad) |

| Aromatic C-H | C-H stretch | 3100 - 3000 |

| Carbonyl (C=O) | C=O stretch | 1730 - 1700 (strong) |

| Aromatic C=C | C=C stretch | 1600 - 1475 |

| Trifluoromethyl (C-F) | C-F stretch | 1300 - 1100 (strong, multiple bands) |

| Aromatic C-H Bend | C-H "oop" | 900 - 675 |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) is a common technique used for this analysis.[6]

-

Molecular Ion (M⁺): The mass spectrum will show a peak corresponding to the molecular weight of the compound at m/z 190.[6]

-

Key Fragments: Common fragmentation patterns include the loss of -OH (m/z 173), -COOH (m/z 145), and potentially the trifluoromethyl group.

Experimental Protocols & Workflows

This section provides detailed methodologies for the synthesis and analysis of 3-Carboxybenzotrifluoride.

General Synthetic Pathway

While various synthetic routes exist, a common approach involves the oxidation of the corresponding methyl-substituted precursor, 3-Methylbenzotrifluoride. The following diagram illustrates this general workflow.

Methodology: Oxidation of 3-Methylbenzotrifluoride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3-Methylbenzotrifluoride in an aqueous solution.

-

Oxidation: Slowly add a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), in portions. Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Cool the reaction mixture and filter to remove manganese dioxide byproducts.

-

Acidification: Carefully acidify the filtrate with a strong acid (e.g., HCl) to a low pH, which will precipitate the crude 3-Carboxybenzotrifluoride.

-

Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Analytical Workflow for Purity and Quantification

A standardized workflow is essential for the reliable analysis of 3-Carboxybenzotrifluoride in various matrices. The diagram below outlines a typical process for sample preparation and analysis using chromatographic methods.

Methodology: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is suitable for the quantification and purity assessment of 3-Carboxybenzotrifluoride.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to an appropriate wavelength (e.g., 230 nm).

-

Injection Volume: 10 µL.

-

-

Quantification: Prepare a standard curve using certified reference material. Calculate the concentration of the sample by comparing its peak area to the standard curve.

| Parameter | Typical Condition |

| Instrument | High-Performance Liquid Chromatograph with UV Detector |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% H₃PO₄ in Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

Quantitative NMR (qNMR) Protocol

For high-accuracy purity determination, quantitative NMR (qNMR) is an excellent method. This protocol is based on established best practices.[5]

Methodology: qNMR Purity Assessment

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 3-Carboxybenzotrifluoride into a vial.

-

Accurately weigh a suitable amount of a certified internal standard (e.g., dimethyl sulfone) into the same vial. The standard should have a signal that is resolved from the analyte signals.

-

Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer an exact volume of the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

-

Ensure quantitative acquisition parameters are used, particularly a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals being integrated.

-

Use a 90° pulse angle and ensure a sufficient number of scans for a good signal-to-noise ratio.

-

-

Data Processing and Calculation:

-

Carefully phase and baseline correct the spectrum.

-

Integrate a well-resolved signal from 3-Carboxybenzotrifluoride and a signal from the internal standard.

-

Calculate the purity using the standard qNMR equation, which relates the integral values, number of protons, molecular weights, and masses of the analyte and the internal standard.

-

References

- 1. 3-(Trifluoromethyl)benzoic Acid | 454-92-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 3-(Trifluoromethyl)benzoic acid(454-92-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 3-(Trifluoromethyl)benzoic acid [webbook.nist.gov]

- 4. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bipm.org [bipm.org]

- 6. 3-(Trifluoromethyl)benzoic acid [webbook.nist.gov]

A Technical Guide to the Solubility of 3-(Trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 3-(Trifluoromethyl)benzoic acid. It includes a summary of quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow. This document is intended to be a valuable resource for professionals in the fields of pharmaceutical sciences, chemistry, and materials science who are working with this compound.

Introduction

3-(Trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid with the chemical formula C₈H₅F₃O₂. The presence of the electron-withdrawing trifluoromethyl group and the acidic carboxylic acid moiety significantly influences its physicochemical properties, including its solubility. Understanding the solubility of this compound in various solvents is critical for a wide range of applications, including drug formulation, reaction chemistry, and purification processes. This guide summarizes the currently available data and provides a practical framework for its experimental determination.

Solubility Data

The solubility of 3-(Trifluoromethyl)benzoic acid is characterized by its limited aqueous solubility and good solubility in common organic solvents.[1] This behavior is attributed to the hydrophobic nature of the trifluoromethyl group and the polar, hydrogen-bonding capability of the carboxylic acid group.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 3-(Trifluoromethyl)benzoic acid. It is important to note that comprehensive, temperature-dependent solubility data in a wide range of organic solvents is not extensively reported in publicly available literature. The data presented here is based on isolated findings.

| Solvent | Temperature (°C) | Solubility | Method |

| Water | Not Specified | 149 mg/L | Not Specified[1] |

It is highly recommended that researchers experimentally determine the solubility in their specific solvent systems and temperature ranges of interest.

Qualitative Solubility Information

-

Water : Exhibits limited or sparing solubility.[1]

-

Organic Solvents : Readily dissolves in common organic solvents such as ethanol, acetone, and dichloromethane.[1]

-

Dense Carbon Dioxide : The solubility of 3-(Trifluoromethyl)benzoic acid in dense carbon dioxide has been evaluated, suggesting its potential for processing using supercritical fluid technology.[2]

The solubility of aromatic carboxylic acids is also known to be dependent on the pH of the aqueous solution. In basic solutions, the carboxylic acid is deprotonated to form a more soluble carboxylate salt.

Experimental Protocol: Determination of Equilibrium Solubility by the Gravimetric Method

The following is a detailed protocol for determining the equilibrium solubility of 3-(Trifluoromethyl)benzoic acid in a given solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute by evaporating the solvent and weighing the residue.

Materials and Equipment

-

3-(Trifluoromethyl)benzoic acid (high purity)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Analytical balance (readable to at least 0.1 mg)

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with screw caps

-

Pipettes and volumetric flasks

-

Drying oven

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of 3-(Trifluoromethyl)benzoic acid to a known volume of the solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

-

Immediately filter the solution using a syringe filter into a clean, pre-weighed vial. The filter should be compatible with the solvent used.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial. This can be done by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a stream of inert gas.

-

Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator and weigh it again.

-

Repeat the drying and weighing steps until a constant weight is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved 3-(Trifluoromethyl)benzoic acid is the difference between the final weight of the vial with the dried solute and the initial weight of the empty vial.

-

The volume of the solvent is the volume of the filtered aliquot taken.

-

Solubility is then calculated and can be expressed in various units (e.g., g/L, mg/mL, mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of 3-(Trifluoromethyl)benzoic acid.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This technical guide has summarized the available solubility data for 3-(Trifluoromethyl)benzoic acid and provided a detailed, practical protocol for its experimental determination. The limited availability of comprehensive quantitative data highlights the need for further experimental studies to fully characterize the solubility profile of this important compound. The provided methodology offers a robust starting point for researchers to generate reliable solubility data tailored to their specific applications.

References

Technical Guide: Physicochemical Properties of 3-(Trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 3-(Trifluoromethyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The document outlines its fundamental physicochemical properties and provides detailed experimental protocols for their determination.

Core Physicochemical Data

3-(Trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid that exists as a white to off-white crystalline solid at room temperature.[1] Its key physical properties are summarized below.

| Property | Value | Conditions |

| Melting Point | 104-107 °C | |

| Boiling Point | 238-247 °C | 753-775 mmHg |

Note: The reported values for melting and boiling points can vary slightly between sources.[2][3]

Experimental Protocols

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following sections detail standardized laboratory procedures for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a widely used technique for this determination.[4]

Apparatus:

Procedure:

-

Sample Preparation: Ensure the 3-(Trifluoromethyl)benzoic acid sample is completely dry and finely powdered.[4][7] Introduce a small amount of the powdered sample into the open end of a capillary tube.[8] Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm.[5][7]

-

Apparatus Setup: Place the capillary tube containing the sample into the heating block of the melting point apparatus.[7]

-

Initial Determination: Heat the sample rapidly to get an approximate melting point range.[5][6] This initial measurement helps in setting the parameters for a more accurate determination.

-

Accurate Determination: Prepare a new sample in a fresh capillary tube.[8] Set the apparatus to heat rapidly to a temperature about 15-20°C below the approximate melting point.[7] Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[6]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the end of melting). This range is the melting point of the sample.[6]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[9][10] The Thiele tube method is a common and efficient technique that requires a small amount of the substance.[11]

Apparatus:

-

Thiele tube[11]

-

Thermometer (-10 to 300°C range)[10]

-

Small test tube or fusion tube[9]

-

Capillary tube (sealed at one end)[9]

-

Heat source (e.g., Bunsen burner)[9]

-

Stand and clamp[10]

-

Mineral oil or other suitable heating bath liquid[10]

Procedure:

-

Sample Preparation: Fill a small test tube to a depth of about 2-3 mL with 3-(Trifluoromethyl)benzoic acid (melted, if solid at room temperature).[10]

-

Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the liquid in the test tube.[9][11]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[9]

-

Heating: Clamp the thermometer and immerse the assembly into the Thiele tube containing mineral oil, ensuring the heat is applied to the side arm of the Thiele tube.[9][11] The convection currents in the oil will ensure uniform heating.[9]

-

Observation: Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[9][11]

-

Recording the Boiling Point: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point of the substance. Record this temperature.[9]

Workflow and Logical Diagrams

The following diagram illustrates a typical workflow for the identification of an unknown solid organic compound, a process where melting point determination is a critical step.

Caption: Workflow for solid organic compound identification.

References

- 1. guidechem.com [guidechem.com]

- 2. 3-(Trifluoromethyl)benzoic acid(454-92-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 3-(Trifluoromethyl)benzoic acid 99 454-92-2 [sigmaaldrich.com]

- 4. westlab.com [westlab.com]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

3-(Trifluoromethyl)benzoic acid safety and handling

An In-Depth Technical Guide to the Safety and Handling of 3-(Trifluoromethyl)benzoic Acid

Introduction

3-(Trifluoromethyl)benzoic acid, a halogenated aromatic carboxylic acid, is a key building block and intermediate in the pharmaceutical and agrochemical industries.[1] Its utility in medicinal chemistry is often attributed to the electron-withdrawing trifluoromethyl group, which can enhance metabolic stability and bioavailability in drug candidates.[1] This guide provides a comprehensive overview of the safety and handling procedures for 3-(Trifluoromethyl)benzoic acid, intended for researchers, scientists, and professionals in drug development. It covers hazard identification, exposure controls, emergency procedures, and toxicological data to ensure safe laboratory and manufacturing practices.

Chemical Identification

Proper identification is the first step in chemical safety. Key identifiers for 3-(Trifluoromethyl)benzoic acid are summarized below.

| Identifier | Value |

| Chemical Name | 3-(Trifluoromethyl)benzoic acid |

| Synonyms | α,α,α-Trifluoro-m-toluic acid, m-(Trifluoromethyl)benzoic acid, 3-Carboxybenzotrifluoride[2] |

| CAS Number | 454-92-2[2][3][4][5][6] |

| Molecular Formula | C8H5F3O2[1][4][5] |

| Molecular Weight | 190.12 g/mol [2][5] |

| Appearance | White to light yellow crystalline powder[1][7] |

Hazard Identification and Classification

3-(Trifluoromethyl)benzoic acid is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] The primary hazards are irritation to the skin, eyes, and respiratory system.

GHS Classification

The Globally Harmonized System (GHS) classification provides a standardized approach to hazard communication.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion / Irritation | 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage / Eye Irritation | 2A | H319: Causes serious eye irritation[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][3] |

Hazard Pictogram:

(GHS07)[4]

NFPA and HMIS Ratings

These ratings provide at-a-glance information for emergency responders and workplace safety.

| Rating System | Health | Flammability | Instability / Reactivity | Special |

| NFPA 704 | 2[4] | 0[4] | 0[4] | N/A |

| HMIS III | 2[4] | 0[4] | 0[4] | N/A |

A health rating of 2 indicates a moderate hazard where temporary or minor injury may occur.[4]

References

- 1. guidechem.com [guidechem.com]

- 2. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. 3-(Trifluoromethyl)benzoic acid(454-92-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 3-(Trifluoromethyl)benzoic acid 99 454-92-2 [sigmaaldrich.com]

- 7. 3-(Trifluoromethyl)benzoic acid | 454-92-2 [chemicalbook.com]

The Synthesis and Strategic Importance of 3-(Trifluoromethyl)benzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)benzoic acid, a key fluorinated building block in modern organic synthesis, has garnered significant attention since its inception. The incorporation of the trifluoromethyl (-CF3) group, a bioisostere for various functionalities, imparts unique physicochemical properties to molecules, including enhanced lipophilicity, metabolic stability, and binding affinity to biological targets. These attributes have rendered 3-(trifluoromethyl)benzoic acid and its derivatives indispensable in the realms of pharmaceutical and materials science. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and applications of this pivotal compound, with a focus on detailed experimental protocols and its role in drug development.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 3-(Trifluoromethyl)benzoic acid is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of 3-(Trifluoromethyl)benzoic Acid

| Property | Value | Reference |

| CAS Number | 454-92-2 | --INVALID-LINK-- |

| Molecular Formula | C₈H₅F₃O₂ | --INVALID-LINK-- |

| Molecular Weight | 190.12 g/mol | --INVALID-LINK-- |

| Melting Point | 103-105 °C | --INVALID-LINK-- |

| Boiling Point | 246.9 °C at 760 mmHg | --INVALID-LINK-- |

| pKa | 3.7 (predicted) | --INVALID-LINK-- |

| Solubility | Soluble in methanol, ethanol, diethyl ether, and acetone. Sparingly soluble in water. | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

Table 2: Spectroscopic Data of 3-(Trifluoromethyl)benzoic Acid

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.35 (s, 1H), 8.25 (d, J=7.8 Hz, 1H), 7.85 (d, J=7.8 Hz, 1H), 7.60 (t, J=7.8 Hz, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 170.5, 134.5, 132.0 (q, J=33.3 Hz), 131.5, 130.0, 129.5 (q, J=3.8 Hz), 127.0 (q, J=3.8 Hz), 123.5 (q, J=272.7 Hz) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -62.8 |

| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 1705 (s, C=O), 1320 (s, C-F), 1160, 1120 |

| Mass Spectrum (EI, m/z) | 190 (M⁺), 173, 145, 95 |

Historical Context and Discovery

The first synthesis of 3-(trifluoromethyl)benzoic acid is attributed to Simons and Ramler in their 1943 publication in the Journal of the American Chemical Society. Their work laid the foundation for the exploration of trifluoromethyl-substituted aromatic compounds. The initial syntheses were often challenging, but the unique properties conferred by the trifluoromethyl group spurred further research and development of more efficient synthetic methodologies.

Synthetic Methodologies

Several synthetic routes to 3-(trifluoromethyl)benzoic acid have been developed, ranging from classical oxidation reactions to modern industrial processes. The choice of method often depends on the starting material availability, desired scale, and economic feasibility.

Industrial Synthesis from m-Xylene

A prevalent industrial-scale synthesis starts from readily available m-xylene. This multi-step process involves radical chlorination, fluorination, and subsequent hydrolysis.[1]

Oxidation of 3-(Trifluoromethyl)benzaldehyde (B1294959) or 3-(Trifluoromethyl)benzyl Alcohol

A common laboratory-scale synthesis involves the oxidation of the corresponding aldehyde or alcohol. Potassium permanganate (B83412) (KMnO₄) is a frequently used oxidizing agent.

Grignard Reaction of 3-Bromobenzotrifluoride (B45179)

Another versatile method is the Grignard reaction of 3-bromobenzotrifluoride with carbon dioxide. This approach allows for the direct introduction of the carboxylic acid functionality.

Experimental Protocols

Protocol 1: Oxidation of 3-(Trifluoromethyl)benzaldehyde with Potassium Permanganate

Materials:

-

3-(Trifluoromethyl)benzaldehyde

-

Potassium permanganate (KMnO₄)

-